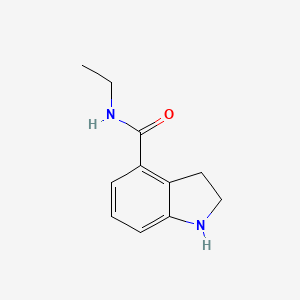

N-Ethylindoline-4-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

N-ethyl-2,3-dihydro-1H-indole-4-carboxamide |

InChI |

InChI=1S/C11H14N2O/c1-2-12-11(14)9-4-3-5-10-8(9)6-7-13-10/h3-5,13H,2,6-7H2,1H3,(H,12,14) |

InChI Key |

GTGJNRVWIMVJBS-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=C2CCNC2=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for N-Ethylindoline-4-carboxamide Synthesis

The creation of this compound hinges on a multi-step synthetic pathway. A plausible route involves the initial formation of the indoline (B122111) ring, followed by the attachment of the carboxamide group. Purification is a critical final step to isolate the desired 4-substituted isomer from potential regioisomeric byproducts. vulcanchem.com

A key precursor for the synthesis of this compound is often an indole (B1671886) derivative, which is later reduced to the indoline. Indole-4-carboxaldehyde (B46140) serves as a valuable intermediate in this process.

The synthesis of indole-4-carboxaldehyde can be achieved through various methods. One common approach is the Vilsmeier-Haack reaction, which formylates the indole ring. By carefully controlling the reaction conditions, formylation can be directed to the 4-position of the indole. Another synthetic route starts from methyl 2-methyl-3-nitrobenzoate. This starting material can be converted to methyl indole-4-carboxylate, which is then reduced to 4-hydroxymethylindole and subsequently oxidized to indole-4-carbaldehyde. google.com A multi-step process beginning with 2-methyl-3-nitrobenzoic acid methyl ester involves reduction, oxidation, and a one-pot condensation, cyclization, and hydrolysis to yield indole-4-carboxaldehyde. google.com

Once indole-4-carboxaldehyde is obtained, the aldehyde group can be oxidized to a carboxylic acid. This can be accomplished using oxidizing agents like potassium permanganate. The resulting indole-4-carboxylic acid is then a direct precursor for the amidation step.

Following the formation of the indole-4-carboxylic acid, the indole ring is reduced to an indoline ring. A combination of sodium borohydride (B1222165) in a carboxylic acid medium, such as acetic acid, can achieve both the reduction of the indole double bond and the N-alkylation in a single process to form N-ethylindoline. mdma.ch

Alternatively, N-ethylation can be performed on the indole-4-carboxaldehyde intermediate using an ethyl halide in the presence of a base like potassium carbonate or sodium hydride to deprotonate the indole nitrogen. The resulting 1-ethyl-1H-indole-4-carbaldehyde can then be further manipulated.

Table 1: Reactions of Indole-4-carboxaldehyde

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Indole-4-carboxylic acid |

| Reduction | Sodium borohydride, Lithium aluminum hydride | (1H-indol-4-yl)methanol |

| N-Ethylation | Ethyl halide, Base (e.g., K2CO3, NaH) | 1-Ethyl-1H-indole-4-carbaldehyde |

The formation of the carboxamide bond is a critical step in the synthesis of this compound. This is typically achieved by coupling indoline-4-carboxylic acid with ethylamine.

A widely employed method for amide bond formation involves the use of carbodiimide-based coupling reagents. vulcanchem.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is a common choice due to its water-soluble urea (B33335) byproduct, which simplifies purification. peptide.com

The reaction is often facilitated by the addition of 1-hydroxybenzotriazole (B26582) (HOBt), which acts as an additive to minimize side reactions and potential racemization. peptide.com The mechanism involves the reaction of the carboxylic acid with EDC in the presence of HOBt to form a reactive HOBt ester. nih.gov

4-(Dimethylamino)pyridine (DMAP) can be used as a catalyst to act as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate, which then reacts with the amine. peptide.comnih.gov The use of a base, such as Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is often necessary to neutralize the HCl salt of EDC and to facilitate the reaction. researchgate.netresearchgate.net

Table 2: Common Reagents for Amide Coupling

| Reagent | Full Name | Role |

|---|---|---|

| EDC·HCl | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | Coupling agent |

| HOBt | 1-Hydroxybenzotriazole | Additive to suppress side reactions |

| DMAP | 4-(Dimethylamino)pyridine | Acyl transfer catalyst |

While carbodiimide-based methods are prevalent, other protocols for amidation exist. These can be particularly useful when dealing with challenging substrates or to avoid certain reagents.

Metal-free transamidation reactions offer a sustainable approach. For instance, a catalytic amount of sulfuric acid supported on silica (B1680970) gel (H2SO4-SiO2) can facilitate the transamidation of carboxamides with amines. nih.gov Microwave-assisted, solvent-free methods have also been developed, sometimes utilizing ionic liquids or Boc-activation of secondary carboxamides. nih.gov

Boron-derived catalysts, such as boronic acids or tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH2CF3)3), have been shown to be effective for direct amidation of carboxylic acids with amines under mild conditions. mdpi.comacs.org Other metal-catalyzed reactions, for example, those using iron(III) chloride, can also promote direct amidation from esters. mdpi.com

The construction of the indoline ring is a foundational aspect of the synthesis. This can be achieved either by reduction of a pre-formed indole or by direct cyclization methods.

Transition metal catalysis offers efficient and selective methods for the synthesis of the indoline core. researchgate.net These methods often involve the formation of carbon-nitrogen bonds through intramolecular coupling reactions. researchgate.net

Palladium-catalyzed reactions are particularly prominent. For example, the dearomatization of indoles via migratory insertion can produce functionalized indolines. scholaris.ca Other transition metals like cobalt, rhodium, and iridium have also been employed in the synthesis of indoles and indolines through various mechanisms, including C-H activation and annulation reactions. mdpi.comacs.org These catalytic systems can offer high efficiency and regioselectivity, which is crucial for controlling the substitution pattern on the indoline ring. mdpi.com

Recent advancements include the use of photoredox catalysts, which can provide a transition-metal-free route to substituted indolines from indoles under mild conditions. mdpi.com

Indoline Ring System Construction and Modification

Metal-Free Catalyzed Approaches

The synthesis of indoline derivatives without the use of transition metals is highly desirable, particularly in pharmaceutical chemistry, to avoid metal contamination in the final products. bohrium.comorganic-chemistry.org Several metal-free strategies have been developed for constructing the indoline ring system.

One notable approach is the [4+1] cycloaddition of benzoxazinones with sulfur ylides, catalyzed by a simple base like sodium hydride (NaH). bohrium.com In this method, the sulfur ylide performs a dual nucleophilic attack on the benzoxazinone (B8607429) substrate. bohrium.com This process forms an aza-ortho-quinone methide intermediate, which then undergoes cyclization to yield the indoline structure. bohrium.com This protocol is effective for producing various substituted indolines. bohrium.com

Another significant metal-free method is the electrochemical intramolecular C(sp²)–H amination. organic-chemistry.org This technique utilizes iodine as a mediator to facilitate the cyclization of 2-vinyl anilines into indolines. organic-chemistry.org The reaction proceeds under mild conditions and avoids the need for metal catalysts or stoichiometric chemical oxidants. organic-chemistry.org The mechanism is believed to involve the oxidation of iodide to iodine, which then promotes the cyclization through an ionic process. organic-chemistry.org Furthermore, organic photoredox catalysts have been employed for the dearomative nucleophilic addition to indoles, providing a transition-metal-free route to 2-substituted indolines under mild conditions. mdpi.com

| Catalyst/Mediator | Substrate Type | Reaction Type | Reference |

|---|---|---|---|

| Sodium Hydride (NaH) | Benzoxazinones and Sulfur Ylides | [4+1] Cycloaddition | bohrium.com |

| Iodine (Mediator) | 2-Vinyl Anilines | Electrochemical Intramolecular C-H Amination | organic-chemistry.org |

| Phenyliodine bis(trifluoroacetate) (PIFA) | α-Arylhydrazones | Oxidative Cycloamination | researchgate.net |

| Organic Photoredox Catalysts (e.g., Phen/1,4-DCB) | Indoles | Dearomative Nucleophilic Addition | mdpi.com |

Radical-Cyclization Reactions

Radical-cyclization reactions offer a powerful and versatile method for constructing the indoline core. wikipedia.orgclockss.org These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the five-membered ring of the indoline system. wikipedia.orgresearchgate.net

The Fukuyama indole synthesis, for example, can be adapted for indoline precursors and utilizes a radical initiator like azobisisobutyronitrile (AIBN) or triethylborane (B153662) to generate a tributyltin radical. wikipedia.org This radical attacks an ortho-isocyanostyrene or a related derivative, leading to an α-stannoimidoyl radical which then cyclizes. wikipedia.org A key advantage of this method is its tolerance for a wide range of functional groups. wikipedia.org

Photocatalysis has also emerged as a modern tool for initiating radical cyclizations. clockss.org In one such method, N-allyl-2-iodoanilines are converted to the corresponding indolines using an organic photocatalyst like 10-phenylphenothiazine (Ph-PTZ). clockss.org The reaction is initiated by the single-electron reduction of the carbon-iodine bond, which generates an aryl radical that undergoes a 5-exo cyclization to form the product. clockss.org Copper-catalyzed radical cascade cyclization reactions have also been developed, using an oxidant like potassium persulfate to generate a phosphinoyl radical that initiates the cyclization cascade. sci-hub.se

| Initiator/Catalyst | Reaction Type | Key Intermediate | Reference |

|---|---|---|---|

| AIBN / Tributyltin Hydride | Fukuyama-type Cyclization | α-Stannoimidoyl Radical | wikipedia.org |

| 10-Phenylphenothiazine (Photocatalyst) | Photocatalytic Reductive Cyclization | Aryl Radical | clockss.org |

| Copper Catalyst / K₂S₂O₈ | Radical Cascade Cyclization | Alkyl Radical | sci-hub.se |

| [Ir(ppy)₂(dtbbpy)]PF₆ (Photocatalyst) | Photoredox Catalysis | N-Centered Radical | mdpi.com |

Intramolecular Amination Strategies

Intramolecular amination, particularly through C-H activation, represents a direct and atom-economical route to the indoline scaffold. organic-chemistry.orgsioc-journal.cn This strategy involves forming a nitrogen-carbon bond between the amine of a side chain and an ortho C-H bond on the aromatic ring of a β-arylethylamine precursor. organic-chemistry.org

Palladium-catalyzed intramolecular amination is a well-established method. organic-chemistry.org Using a directing group, such as picolinamide (B142947) (PA), facilitates the cyclization of β-arylethylamine substrates. organic-chemistry.org The reaction proceeds with low catalyst loadings under mild conditions and demonstrates high efficiency and functional group tolerance. organic-chemistry.org Mechanistic studies suggest a Pd(II)/Pd(IV) catalytic cycle involving C-H palladation, oxidation, and subsequent C-N reductive elimination. organic-chemistry.org

In addition to metal-catalyzed approaches, metal-free intramolecular amination reactions have been developed. organic-chemistry.orgresearchgate.net An electrochemical method using iodine as a mediator enables the intramolecular C(sp²)–H amination of 2-vinyl anilines to form indolines without requiring a transition metal. organic-chemistry.org Another strategy employs hypervalent iodine reagents, such as phenyliodine bis(trifluoroacetate) (PIFA), to promote an oxidative cyclization of α-arylhydrazones, yielding N-amino indoles in a chemoselective, metal-free transformation. researchgate.net These methods highlight the ongoing development of more sustainable synthetic routes. organic-chemistry.orgresearchgate.net

Synthesis of this compound Derivatives

Once the core this compound structure is obtained, its chemical properties can be fine-tuned through various synthetic modifications. These derivatizations are crucial for exploring structure-activity relationships in medicinal chemistry.

Structural Diversification via N-Alkylation and Ring Substitutions

The structure of this compound can be readily diversified by altering the substituents on both the indoline nitrogen and the aromatic ring. ekb.eg N-alkylation of the indoline nitrogen is a common strategy to introduce a variety of alkyl or aryl groups. ekb.eg This is typically achieved by treating a precursor, such as indoline-4-carboxamide, with an appropriate alkyl halide (e.g., ethyl bromide, benzyl (B1604629) chloride) in the presence of a base like potassium carbonate or sodium hydride. acs.org This allows for the systematic variation of the N-substituent to modulate properties like lipophilicity and target binding. vulcanchem.com

Ring substitution involves introducing functional groups onto the benzene (B151609) portion of the indoline scaffold. This can be accomplished either by starting with a pre-substituted aniline (B41778) derivative before the indoline ring formation or by direct electrophilic substitution on the indoline ring itself, although regioselectivity can be a challenge. Introducing groups like halogens or methoxy (B1213986) groups can significantly alter the electronic properties and bioavailability of the molecule. vulcanchem.com

| Modification Type | Typical Reagents | Resulting Feature | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., Ethyl Iodide), Base (e.g., K₂CO₃) | Varied N-substituent (e.g., N-ethyl, N-benzyl) | acs.org |

| N-Arylation | Diaryliodonium Salts | N-aryl substituent | ekb.eg |

| Ring Halogenation | N-Bromosuccinimide (NBS) | Bromo-substituted aromatic ring | rsc.org |

| Ring Nitration | HNO₃/H₂SO₄ | Nitro-substituted aromatic ring | vulcanchem.com |

Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule to create a hybrid compound with potentially enhanced or multi-target activity. nih.govnih.gov The N-ethylindoline scaffold can serve as a valuable building block in this approach. acs.orgnih.gov

A prominent example involves the synthesis of pyrazole-indole hybrids. acs.orgnih.gov In this strategy, an N-substituted isatin (B1672199) (which contains the indoline-2-one core) is condensed with an aminopyrazole derivative. acs.org For instance, reacting 1-ethylisatin with 5-aminopyrazole-4-carboxamide derivatives yields complex hybrids that merge the structural features of both heterocyclic systems. acs.orgnih.gov The resulting molecules, such as 5-(1-ethyl-2-oxoindolin-3-ylideneamino)-3-(4-methoxyphenylamino)-N-phenyl-1H-pyrazole-4-carboxamide, are investigated for novel biological activities. acs.org This approach demonstrates the utility of the indoline core as a scaffold for creating new chemical entities with potentially synergistic effects. nih.govnih.gov

| Hybrid Structure Name | Constituent Pharmacophores | Synthetic Approach | Reference |

|---|---|---|---|

| Pyrazole-Oxindole Hybrids | Indoline-2-one and Pyrazole-carboxamide | Condensation of N-alkylated isatin with aminopyrazoles | acs.orgnih.gov |

| Ferulic Acid-Donepezil Hybrids | Ferulic Acid and N-benzylpiperidine (Donepezil fragment) | Combination of pharmacophores via chemical linkers | nih.gov |

Cationic Derivative Synthesis

The synthesis of cationic derivatives is a strategy often used to improve water solubility or enhance interactions with biological targets like DNA or specific enzyme domains. bioorganica.com.ua For a molecule like this compound, cationic derivatives can be prepared by introducing a quaternizable nitrogen atom into the structure and subsequently alkylating it. bioorganica.com.uascirp.org

A common method involves modifying the carboxamide portion of the molecule. For example, the initial indoline-4-carboxylic acid could be coupled with an amine containing a tertiary amino group, such as N,N-dimethylethylenediamine. bioorganica.com.ua The resulting neutral precursor, an N-(2-(dimethylamino)ethyl)indoline-4-carboxamide derivative, can then be treated with an alkylating agent like methyl iodide. bioorganica.com.ua This reaction causes quaternization of the tertiary amine, yielding a permanently charged N,N,N-trimethylammonium group and forming a cationic salt. bioorganica.com.ua This mild and selective quaternization does not typically affect the tricyclic heteroaromatic core. bioorganica.com.ua

| Precursor Type | Quaternization Agent | Cationic Product Structure | Reference |

|---|---|---|---|

| Tricyclic carboxamide with a N,N-dimethylaminoalkyl side chain | Methyl Iodide (CH₃I) | N,N,N-trimethylammonium salt | bioorganica.com.ua |

| Tricyclic carboxamide with a pyridylmethyl side chain | Methyl Iodide (CH₃I) | N-methylpyridinium salt | bioorganica.com.ua |

| Alkyl diol monobromo acetate (B1210297) reacted with N-methyldiethanol amine | Self-quaternization (intramolecular reaction) | Quaternary ammonium (B1175870) salt | scirp.org |

Following a comprehensive search for scientific literature on the chemical compound “this compound,” it has been determined that there is no publicly available research data corresponding to the specific biological activities outlined in the request. The search included targeted queries for interactions with hyaluronidase, Cyclin-Dependent Kinase (CDK), Epidermal Growth Factor Receptor (EGFR), and Poly(ADP-ribose) Polymerase-1 (PARP-1).

The performed searches yielded information on structurally related but distinct classes of compounds:

Indole Carboxamides: Research exists on various indole carboxamide derivatives and their effects on hyaluronidase, EGFR, and CDK. nih.govnih.gov However, indoles are aromatic compounds and are structurally different from the saturated indoline ring system of the requested compound.

Isoindoline (B1297411) Carboxamides: A number of studies detail the activity of isoindoline carboxamides, particularly 3-oxoisoindoline-4-carboxamides, as potent inhibitors of PARP-1. researchgate.netnih.gov While this scaffold is an isomer of indoline, it represents a different chemical entity.

No specific data was found for "this compound" itself in relation to any of the specified biological targets. Therefore, generating an article that is solely focused on this compound and adheres to the requested outline is not possible without speculating or presenting information on incorrect compounds.

In adherence to the principles of scientific accuracy and the strict constraints of the user request, the article cannot be generated at this time due to the absence of relevant data in the public domain.

Biological Activities, Molecular Targets, and Mechanistic Insights

Target Identification and Validation Approaches

Genetic and Biochemical Target Validation

While direct genetic and biochemical target validation for N-Ethylindoline-4-carboxamide is not extensively documented in publicly available literature, the validation for structurally related indole (B1671886) carboxamides provides a framework for potential mechanisms. Target validation is a critical process in drug discovery to confirm that modulating a specific biological target will have the desired therapeutic effect. nih.gov This process typically involves a combination of genetic and biochemical approaches.

Genetic validation often employs techniques like gene knockout or knockdown (e.g., using RNA interference) to demonstrate that a reduction in the target's expression or activity mimics the effect of the compound. nih.gov For a hypothetical target of this compound, this would involve observing a similar cellular phenotype upon genetic silencing of the target as is seen with compound treatment.

Biochemical validation complements genetic methods by confirming a direct interaction between the compound and the target protein. This can be achieved through various in vitro assays, such as enzymatic assays to measure inhibition, or biophysical techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding affinity. For instance, studies on other indole-2-carboxamide derivatives have utilized such assays to confirm their inhibitory effects on enzymes like metallo-β-lactamases. scilit.com

A summary of potential validation approaches is presented in the table below.

| Validation Approach | Method | Objective |

| Genetic | Gene Knockout/Knockdown | To mimic the compound's effect by reducing target expression/activity. nih.gov |

| Biochemical | Enzymatic Assays | To measure the direct inhibitory effect of the compound on the target's function. |

| Biochemical | Biophysical Assays (SPR, ITC) | To confirm and quantify the direct binding of the compound to the target protein. |

Mechanistic Elucidation of Biological Actions

The elucidation of the precise mechanism by which a compound exerts its biological effects is fundamental to understanding its therapeutic potential and for guiding further optimization. This involves detailed studies of enzyme inhibition kinetics and the molecular interactions governing ligand-protein binding.

Enzyme Inhibition Kinetics and Mechanisms

Enzyme inhibition is a key mechanism through which many therapeutic agents function. The nature of this inhibition can be broadly categorized as reversible or irreversible.

Reversible Inhibition (Competitive, Non-competitive, Mixed, Uncompetitive)

Reversible inhibitors bind to an enzyme through non-covalent interactions and can be displaced from the enzyme. The type of reversible inhibition provides insights into the inhibitor's binding site and its effect on the enzyme's catalytic efficiency.

Competitive Inhibition: The inhibitor competes with the substrate for binding to the enzyme's active site. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site), and it can bind to both the free enzyme and the enzyme-substrate complex. This reduces the Vmax but does not change the Km.

Mixed Inhibition: The inhibitor binds to an allosteric site, but it has a different affinity for the free enzyme and the enzyme-substrate complex. This type of inhibition affects both the Km and the Vmax.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex at an allosteric site. This results in a decrease in both Vmax and Km.

Partial Reversible Inhibition

In partial reversible inhibition, the inhibitor binds to the enzyme and reduces, but does not completely abolish, its activity. The enzyme-inhibitor-substrate complex can still proceed to form a product, albeit at a slower rate than the enzyme-substrate complex.

Irreversible Inhibition (One-step vs. Two-step Kinetics)

Irreversible inhibitors typically form a stable, often covalent, bond with the enzyme, leading to a permanent loss of activity.

One-step Kinetics: The inhibitor binds directly to the enzyme in a single, irreversible step.

Two-step Kinetics: The inhibitor first forms a reversible, non-covalent complex with the enzyme, which then undergoes a slower, irreversible reaction to form the final inactivated enzyme.

While specific kinetic studies on this compound are not available, related indole carboxamides have been shown to act as enzyme inhibitors, suggesting that this compound could potentially exhibit one or more of these inhibitory mechanisms against a relevant biological target. scilit.comnih.govrsc.org

Ligand-Protein Binding Modes and Key Interactions

Understanding the specific interactions between a ligand and its protein target at the molecular level is crucial for structure-activity relationship (SAR) studies and rational drug design. These interactions are typically elucidated through techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling.

For indole-based compounds, the indole scaffold itself can participate in various non-covalent interactions. nih.gov These include:

Hydrogen Bonding: The nitrogen atom of the indole ring can act as a hydrogen bond donor, while the carboxamide group contains both hydrogen bond donors and acceptors. nih.gov

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues in the protein's binding pocket, such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The bicyclic indole core and the ethyl group of this compound can form favorable hydrophobic interactions with nonpolar residues in the binding site.

Computational docking studies of other indole derivatives have revealed specific binding modes. For example, the indole moiety of some inhibitors has been shown to be deeply buried within hydrophobic pockets of their target enzymes. mdpi.com The carboxamide group is often oriented to form key hydrogen bonds with the protein backbone or side chains, which is a critical factor for binding affinity. nih.gov

A hypothetical binding model for this compound would likely involve the indoline (B122111) core occupying a hydrophobic pocket, with the N-H of the indoline and the amide group participating in crucial hydrogen bonding interactions with the target protein. The ethyl group would likely contribute to hydrophobic interactions, potentially enhancing binding affinity and cellular permeability.

The following table summarizes the potential key interactions for this compound.

| Interaction Type | Potential Participating Groups | Interacting Protein Residues (Examples) |

| Hydrogen Bonding | Indoline N-H, Amide N-H, Amide C=O | Aspartate, Glutamate, Serine, Threonine |

| π-π Stacking | Indoline Aromatic Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Indoline Bicyclic Core, Ethyl Group | Leucine, Isoleucine, Valine, Alanine |

Based on a comprehensive review of available scientific literature, there is insufficient specific data to generate a detailed article on "this compound" that adheres to the requested outline. The public domain lacks in-depth research on the precise biological activities and molecular interactions of this specific compound.

Information regarding its hydrogen bonding networks, hydrophobic interactions, aromatic stacking, and its specific interventions in the MAPK, NF-κB, or Wnt signal transduction pathways is not available. Similarly, research detailing its role in reprogramming metabolic pathways related to nicotinamide, nucleotides, or redox balance could not be located.

While general principles of molecular interactions and cellular pathways are well-documented for related chemical structures, such as various indole-based compounds, extrapolating this information to this compound without direct experimental evidence would be scientifically unfounded. The professional standard for scientific articles requires that the content be based on verifiable and specific research findings.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on "this compound" structured around the detailed outline provided.

Research on this compound's Impact on DNA Damage and Cell Cycle Remains Limited

The indoline scaffold, a core component of this compound, is present in numerous biologically active molecules. Studies on various substituted indole derivatives have demonstrated a range of effects on cellular processes critical to cancer development and progression. For instance, certain indole compounds have been shown to arrest the cell cycle at different phases—G1, S, or G2/M—thereby inhibiting tumor cell proliferation. The mechanisms often involve the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Furthermore, some indole derivatives have been reported to induce DNA damage, a critical mechanism for triggering apoptosis (programmed cell death) in cancer cells. This can occur through various mechanisms, including the inhibition of enzymes involved in DNA replication and repair, such as topoisomerases. For example, the structurally related acridine-4-carboxamide derivatives have been found to act as DNA intercalating agents and topoisomerase II inhibitors, leading to DNA breaks and protein-DNA cross-links.

However, it is crucial to note that the specific biological activities of a molecule are highly dependent on its unique chemical structure, including the nature and position of its substituents. Therefore, extrapolating the activities of other indole-containing compounds to this compound would be speculative without direct experimental evidence.

Based on the conducted research, there is currently no publicly available scientific literature that specifically details the advanced preclinical pharmacological investigations of the chemical compound “this compound” according to the requested outline.

Extensive searches for data pertaining to enzyme assays, cellular assays for functional responses, in vitro metabolic stability, ligand-binding assays, and in vivo mechanistic studies for this compound did not yield any specific results. The scientific information available often pertains to related but structurally distinct compounds such as quinoline-4-carboxamides or indole-2-carboxamides.

Due to the strict requirement to focus solely on "this compound" and the absence of specific data for this compound in the public domain, it is not possible to generate the requested article with scientifically accurate and verifiable information.

Advanced Preclinical Pharmacological Investigations

Preclinical Proof-of-Concept Studies in Relevant Models

Comparative Metabolic Profiling Across Species

Comprehensive searches of scientific literature and databases did not yield specific studies on the comparative metabolic profiling of N-Ethylindoline-4-carboxamide across different species. While research exists on the metabolism of structurally related compounds such as other indoline (B122111) derivatives and various carboxamides, providing that information would deviate from the strict focus on this compound as per the instructions.

General principles of drug metabolism suggest that this compound would likely undergo biotransformation reactions mediated by cytochrome P450 (CYP) enzymes in the liver. Potential metabolic pathways for indoline-containing compounds often include oxidation reactions such as hydroxylation on the aromatic ring or the indoline structure, as well as N-dealkylation. For instance, the indoline-containing drug indapamide (B195227) is known to be metabolized through dehydrogenation to its indole (B1671886) form, in addition to hydroxylation and epoxidation.

Interspecies differences in drug metabolism are a critical aspect of preclinical development. Such differences often arise from variations in the expression and activity of metabolic enzymes, like CYP isoforms, among species such as rats, dogs, and humans. These variations can lead to different metabolite profiles and pharmacokinetic properties. To investigate this, in vitro studies using liver microsomes or hepatocytes from different species are commonly employed. These studies help in identifying major metabolites and potential species-specific metabolic pathways, which are crucial for extrapolating animal data to humans.

Without specific experimental data for this compound, any discussion on its comparative metabolism would be speculative and based on the metabolism of related but distinct molecules. Therefore, no data table or detailed research findings on the comparative metabolic profiling of this compound can be presented.

Analytical Characterization and Ligand Protein Interaction Studies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for elucidating the molecular structure of organic compounds. By interacting with electromagnetic radiation, molecules like N-Ethylindoline-4-carboxamide produce unique spectra that act as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. savemyexams.com In ¹H NMR, the chemical shift, integration, and splitting pattern of the signals provide information about the electronic environment, number, and neighboring protons, respectively. savemyexams.com For this compound, the spectrum would exhibit distinct signals corresponding to the protons of the ethyl group, the amide N-H, the aromatic ring, and the dihydro-pyrrole (indoline) ring. The sample is typically dissolved in a deuterated solvent like chloroform-d (B32938) (DCCl₃) or DMSO-d₆, with Tetramethylsilane (TMS) used as a reference standard (0 ppm). msu.edu

The expected ¹H NMR signals for this compound are detailed below. The ethyl group protons would appear as a triplet (for the -CH₃) and a quartet (for the -CH₂-). The protons on the indoline (B122111) ring would show characteristic shifts and couplings, while the aromatic protons would resonate in the downfield region. The amide proton often appears as a broad singlet. savemyexams.com

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. This compound has 11 carbon atoms, and due to molecular symmetry, a corresponding number of signals would be expected in the spectrum, including a characteristic signal for the carbonyl (C=O) carbon at the lower field end. msu.edu

Table 1: Predicted NMR Data for this compound

| Type | Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | Ethyl (-CH₃) | ~1.2 | Triplet |

| ¹H NMR | Ethyl (-CH₂-) | ~3.4 | Quartet |

| ¹H NMR | Indoline (-CH₂-N) | ~3.6 | Triplet |

| ¹H NMR | Indoline (-CH₂-C) | ~3.1 | Triplet |

| ¹H NMR | Amide (-NH-) | ~8.0 | Broad Singlet |

| ¹H NMR | Aromatic (-CH) | 6.8 - 7.5 | Multiplets |

| ¹³C NMR | Carbonyl (C=O) | ~168 | - |

| ¹³C NMR | Aromatic Carbons | 110 - 150 | - |

| ¹³C NMR | Indoline Carbons | 30 - 55 | - |

Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. utdallas.edu The IR spectrum of this compound would be characterized by several key absorption bands. The amide group is particularly distinctive, showing a sharp C=O stretching vibration (Amide I band) and an N-H stretching vibration. utdallas.eduuobabylon.edu.iq

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amide | N-H Stretch | 3550 - 3060 | Medium-Strong |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Strong |

| Amide I | C=O Stretch | 1670 - 1640 | Strong |

| Aromatic C=C | C=C Stretch | 1600 - 1475 | Weak-Medium |

| Amide II | N-H Bend | 1640 - 1550 | Medium-Strong |

Source: Data compiled from general IR spectroscopy principles. uc.eduvscht.cz

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. uobabylon.edu.iq It is especially useful for analyzing compounds containing chromophores, such as aromatic rings and conjugated systems. uobabylon.edu.iq The indoline ring system in this compound contains a benzene (B151609) ring, which is a primary chromophore. The absorption of UV light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). uobabylon.edu.iq

For this compound, π → π* transitions associated with the aromatic ring are expected. The addition of substituents to the benzene ring can cause a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic shift). up.ac.za The spectrum would likely show a primary absorption band below 220 nm and a secondary, less intense band around 250-290 nm, which is characteristic of the benzene ring and its derivatives. up.ac.za The lone pair of electrons on the amide nitrogen can also participate in n → π* transitions. uzh.ch

Chromatographic Methods for Purity and Identity

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. shimadzu.ch For a synthesized compound like this compound, chromatography is crucial for isolating the pure substance from starting materials, byproducts, and isomers, as well as for confirming its identity against a reference standard.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. shimadzu.ch

Reverse-Phase HPLC (RP-HPLC) is the most common mode. It utilizes a nonpolar stationary phase (like C18 or C4) and a polar mobile phase (typically a mixture of water and a more nonpolar organic solvent like acetonitrile (B52724) or methanol). sielc.comcellmosaic.com For this compound, components would be separated based on their hydrophobicity. A typical method would involve a C18 column with a gradient elution, starting with a high percentage of aqueous buffer and increasing the proportion of acetonitrile. nih.gov

Normal-Phase HPLC (NP-HPLC) employs a polar stationary phase (e.g., silica) and a nonpolar mobile phase (e.g., hexane, ethyl acetate). This mode is effective for separating isomers and is suitable for compounds that are soluble in nonpolar organic solvents.

Table 3: Typical HPLC Conditions for this compound Analysis

| Parameter | Reverse Phase | Normal Phase |

|---|---|---|

| Stationary Phase (Column) | Octadecyl silane (B1218182) (C18), 5 µm | Silica (B1680970) (SiO₂), 5 µm |

| Mobile Phase | Acetonitrile / Water (with formic acid or acetate (B1210297) buffer) | Hexane / Isopropanol |

| Elution Mode | Gradient or Isocratic | Isocratic |

| Detector | UV-Vis (e.g., at 254 nm) or Mass Spectrometry (MS) | UV-Vis (e.g., at 254 nm) |

| Typical Application | Purity assessment, quantification | Isomer separation, purification |

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. scielo.br SFC combines the advantages of both gas and liquid chromatography, offering high efficiency and fast separations. scielo.brjascoinc.com Due to the low viscosity and high diffusivity of supercritical CO₂, analysis times are often shorter and solvent consumption is significantly reduced compared to HPLC, making it a "greener" alternative. jascoinc.com

SFC is highly effective for both achiral and chiral separations. jascoinc.com For this compound, SFC could be employed for rapid purity analysis or for preparative scale purification to isolate the compound with high throughput. americanpharmaceuticalreview.com Small amounts of polar organic solvents (modifiers), such as methanol (B129727) or ethanol, are often added to the CO₂ mobile phase to modulate the solvating power and achieve the desired separation. researchgate.net

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, is a powerful technique for separating molecules based on their size or hydrodynamic volume. waters.com In the context of this compound, SEC is particularly valuable for analyzing its interaction with proteins and other macromolecules.

Detailed Research Findings:

While specific SEC studies focused solely on this compound are not extensively documented in publicly available literature, the principles of SEC are broadly applicable. The technique separates molecules in solution based on their size as they pass through a column packed with a porous gel. carlroth.com Larger molecules, such as protein-ligand complexes, are excluded from the pores and thus elute faster, while smaller molecules, like the unbound this compound, penetrate the pores and have a longer retention time. waters.comcarlroth.com

This method can be employed to:

Determine Binding Stoichiometry: By comparing the elution profiles of the protein alone, the ligand alone, and the protein-ligand mixture, one can infer the formation of a complex. The shift in the elution volume of the protein upon binding to this compound can provide information about the size and stoichiometry of the resulting complex.

Assess Aggregation States: SEC is effective in identifying and quantifying aggregates. For instance, if this compound were to induce protein aggregation or self-assemble into larger structures, this would be observable as a shift towards earlier elution volumes. researchgate.net

Purify Protein-Ligand Complexes: SEC is a standard method for purifying proteins and their complexes. bio-rad.com It can be used to separate the this compound-protein complex from excess unbound ligand and other impurities. nih.gov

The selection of the appropriate column and mobile phase is critical for achieving optimal separation. The pore size of the stationary phase should be chosen based on the expected size of the protein and the protein-ligand complex. waters.com

Interactive Data Table: Representative SEC Parameters for Protein-Ligand Interaction Analysis

| Parameter | Value/Description | Purpose |

| Column Type | Gel filtration (e.g., Superdex, Bio-Gel) | Separation based on hydrodynamic radius. researchgate.netbio-rad.com |

| Mobile Phase | Physiologically relevant buffer (e.g., PBS, Tris-HCl) | Maintains protein stability and native conformation. |

| Flow Rate | Typically 0.5 - 1.0 mL/min | Influences resolution and run time. |

| Detection | UV-Vis (280 nm for protein, specific wavelength for ligand) | Monitors the elution of protein and ligand. |

| Analyte | Protein, this compound, Protein + Ligand | Comparison of elution profiles to detect complex formation. |

Mass Spectrometry (MS) for Molecular Confirmation and Quantification

Mass Spectrometry (MS) is an indispensable analytical technique for the precise determination of molecular weight and elemental composition. For this compound, MS serves to confirm its identity and purity.

Detailed Research Findings:

The molecular formula of this compound is C₁₁H₁₄N₂O, corresponding to a molecular weight of 190.24 g/mol . MS analysis would be expected to show a prominent ion peak corresponding to this mass. High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the unambiguous confirmation of the elemental formula.

In the context of ligand-protein studies, MS techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to:

Confirm Complex Formation: By analyzing the protein-ligand mixture under non-denaturing conditions, it is possible to observe ions corresponding to the mass of the intact protein-ligand complex. This provides direct evidence of binding.

Quantify Binding: While not its primary application for this purpose, quantitative MS methods can be developed to determine the concentration of this compound in various samples.

Identify Binding Sites: Techniques like hydrogen-deuterium exchange MS (HDX-MS) or covalent labeling coupled with MS can pinpoint the specific regions of a protein that interact with this compound.

Forensic and chemical libraries often contain mass spectral data for various compounds, which can aid in the identification of novel substances. caymanchem.com

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value/Observation | Significance |

| Molecular Formula | C₁₁H₁₄N₂O | Defines the elemental composition. |

| Molecular Weight | 190.24 g/mol | Primary identifier in mass spectrum. |

| Major Ion Peak (M+H)⁺ | ~191.12 m/z | Confirms the presence of the protonated molecule. |

| Purity Assessment | ≥95% (as reported for similar compounds) | Absence of significant impurity peaks. vulcanchem.com |

X-ray Crystallography for Ligand-Protein Complex Structural Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules, including protein-ligand complexes, at atomic resolution. nih.govnih.gov

Detailed Research Findings:

Obtaining a crystal structure of this compound bound to its protein target would provide invaluable insights into its mechanism of action. The process involves co-crystallizing the protein with the ligand or soaking the ligand into pre-formed protein crystals. nih.gov The resulting electron density map reveals the precise orientation of this compound within the protein's binding pocket.

This structural information allows for:

Visualization of Binding Mode: It shows the specific amino acid residues that interact with the ligand.

Identification of Key Interactions: Hydrogen bonds, hydrophobic interactions, and π-π stacking interactions between this compound and the protein can be identified. The planar indoline ring system is conducive to π-π stacking, while the carboxamide group can act as a hydrogen bond donor and acceptor. vulcanchem.com

Structure-Based Drug Design: The detailed structural information can guide the design of more potent and selective analogs of this compound.

While a specific crystal structure of an this compound-protein complex is not publicly available, the principles of X-ray crystallography are well-established for studying such interactions. rsc.orgbiorxiv.org

Computational Chemistry and Structure-Activity Relationship (SAR) Methodologies

Computational approaches are integral to modern drug discovery and are used to predict and rationalize the biological activity of compounds like this compound.

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.org

Detailed Research Findings:

A QSAR study on a series of indoline carboxamide analogs, including this compound, would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) and correlating them with their measured biological activity (e.g., IC₅₀ or Kᵢ values). mdpi.com

The resulting QSAR model, often a linear or non-linear equation, can:

Predict the Activity of Novel Compounds: The model can be used to predict the biological activity of yet-to-be-synthesized analogs, helping to prioritize synthetic efforts.

Identify Key Structural Features: The descriptors included in the QSAR model highlight the structural properties that are most important for activity. nih.govresearchgate.net

Guide Lead Optimization: By understanding the structure-activity relationship, chemists can make more informed decisions on how to modify the structure of this compound to improve its potency and other properties.

For a robust QSAR model, a diverse set of compounds with a wide range of biological activities is required. longdom.org

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontiersin.org

Detailed Research Findings:

Molecular docking simulations can be used to predict the binding mode of this compound within the active site of a target protein. researchgate.netjapsonline.com The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (from X-ray crystallography, NMR, or homology modeling) and this compound.

Docking Algorithm: Using a scoring function to evaluate different binding poses and identify the one with the most favorable binding energy. frontiersin.org

The results of molecular docking can:

Propose a Binding Hypothesis: In the absence of an experimental structure, docking can suggest how this compound might bind to its target.

Rationalize SAR Data: Docking can help to explain why certain structural modifications to the ligand lead to changes in biological activity.

Virtual Screening: Docking can be used to screen large libraries of compounds to identify potential new ligands for a target protein.

The accuracy of molecular docking is dependent on the quality of the protein structure and the sophistication of the scoring function used. frontiersin.org

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational changes and flexibility of proteins and ligands over time. wikipedia.org

Detailed Research Findings:

An MD simulation of the this compound-protein complex, initiated from a docked pose or an X-ray crystal structure, can provide deeper insights into the binding event. nih.gov

MD simulations can be used to:

Assess Binding Stability: By simulating the complex over a period of nanoseconds to microseconds, the stability of the predicted binding mode can be evaluated. nih.govrsc.org

Characterize Conformational Changes: MD can reveal how the protein and ligand adapt to each other upon binding. rsc.org

Calculate Binding Free Energies: Advanced MD-based methods can be used to estimate the binding affinity of this compound for its target protein.

Explore Ligand Escape Pathways: Simulations can be used to study the mechanism by which the ligand unbinds from the protein. frontiersin.org

The computational cost of MD simulations is high, but they offer a level of detail that is often inaccessible to experimental methods alone. mdpi.com

Scaffold Analysis and Hopping for Lead Optimization

In drug discovery, lead optimization is a critical process that refines the properties of a promising compound to enhance its efficacy, selectivity, and pharmacokinetic profile. danaher.comupmbiomedicals.com A key strategy within this process is scaffold analysis and hopping, which focuses on the core molecular framework, or "scaffold," of a lead compound. arxiv.orgnumberanalytics.com

Scaffold hopping involves the replacement of a compound's central core with a structurally distinct moiety while aiming to preserve or improve its biological activity. numberanalytics.comnih.gov This technique is particularly valuable for overcoming issues related to toxicity, metabolic instability, or existing intellectual property, allowing researchers to explore novel chemical space. nih.govnih.gov The goal is to identify isofunctional molecular structures that possess significantly different backbones but retain the key interactions with the biological target. nih.gov

The this compound structure serves as a foundational scaffold for lead optimization. Its indoline ring system is a bicyclic structure featuring a fused benzene and pyrrolidine (B122466) ring. This core has specific three-dimensional and electronic properties that can be systematically modified. The planar nature of the aromatic portion facilitates potential π-π stacking interactions, while the carboxamide group is a potent hydrogen bond donor and acceptor.

Lead optimization efforts on this scaffold would involve structure-activity relationship (SAR) studies, where systematic modifications are made to understand their effect on biological activity. upmbiomedicals.comnumberanalytics.com Scaffold hopping can be employed to move beyond simple side-chain modifications and discover entirely new classes of compounds. arxiv.org For the indoline core, this could involve bioisosteric replacement of the ring system or parts of it. nih.gov For example, the indoline core could be replaced with other heterocyclic systems that maintain a similar spatial arrangement of key interaction features.

Below is a table detailing potential scaffold hopping strategies applicable to the indoline-4-carboxamide core, based on established medicinal chemistry principles. nih.govnih.gov

| Original Scaffold Feature | Potential Scaffold Hop Replacement | Rationale for Hopping |

| Indoline Core | Indane, Tetrahydroquinoline, Benzofuran | To alter physicochemical properties (e.g., solubility, lipophilicity) while maintaining a similar 3D shape. |

| Fused Benzene Ring | Thienopyrrole, Furopyrrole | To modulate electronic properties, metabolic stability, and explore new intellectual property space. |

| Pyrrolidine Ring | Piperidine, Azetidine | To change ring strain and the vector of substituents, potentially improving binding affinity or selectivity. |

| C4-Carboxamide Linker | Reverse Amide, Ester, Sulfonamide | To alter hydrogen bonding capacity, metabolic stability, and cell permeability. |

This table is generated based on general principles of scaffold hopping and does not represent experimentally confirmed data for this compound.

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target and elicit a response. nih.govlilab-ecust.cn A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points. lilab-ecust.cn These models are crucial for virtual screening of large compound libraries to find new potential drug candidates and for guiding the design of more potent and selective analogs. nih.govnih.gov

Pharmacophore models can be generated through two primary approaches:

Ligand-based modeling: This method is used when the 3D structure of the target is unknown. It involves aligning a set of known active molecules and extracting the common chemical features that are essential for their activity. nih.gov

Structure-based modeling: When the 3D structure of the biological target (e.g., a protein) is available, a pharmacophore model can be derived directly from the key interaction points within the ligand-binding site. nih.govnih.gov

For this compound, a pharmacophore model would be constructed based on its distinct structural features. While specific, experimentally-derived models for this compound are not widely published, its potential pharmacophoric features can be inferred from its chemical structure.

The key features of this compound for pharmacophore generation would include:

Aromatic Ring: The benzene portion of the indoline nucleus provides a hydrophobic surface and can participate in aromatic (π-π) stacking interactions.

Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxamide group is a strong hydrogen bond acceptor.

Hydrogen Bond Donor: The N-H group of the carboxamide is a hydrogen bond donor.

Hydrophobic/Lipophilic Group: The ethyl group attached to the amide nitrogen contributes to the molecule's lipophilicity and can engage in hydrophobic interactions.

Ionizable Feature: The nitrogen atom within the pyrrolidine ring could potentially be a positively ionizable feature under certain physiological conditions. nih.gov

These features can be mapped in 3D space to create a hypothesis for virtual screening. A successful pharmacophore model would guide the identification of new molecules that not only contain these features but also present them in the correct spatial orientation to bind effectively to the target. nih.gov

The table below summarizes the potential pharmacophoric features of this compound.

| Pharmacophoric Feature | Structural Origin in this compound | Potential Biological Interaction |

| Aromatic Ring (R) | Fused Benzene Ring of the Indoline Core | π-π stacking, hydrophobic interaction |

| Hydrogen Bond Acceptor (A) | Carbonyl Oxygen of the Carboxamide | Hydrogen bonding with donor groups on the target |

| Hydrogen Bond Donor (D) | Amide N-H | Hydrogen bonding with acceptor groups on the target |

| Hydrophobic Center (H) | Ethyl Group, Indoline Ring | van der Waals forces, hydrophobic interactions |

This table outlines the theoretical pharmacophoric features based on the compound's structure. The generation of a validated pharmacophore model would require experimental activity data or a known target structure.

Q & A

Basic: What synthetic methodologies are recommended for N-Ethylindoline-4-carboxamide, and how can reaction yields be optimized?

Answer:

The synthesis of this compound typically involves coupling reactions between indoline-4-carboxylic acid derivatives and ethylamine. A general approach includes:

- Step 1 : Activation of the carboxylic acid (e.g., using thionyl chloride to form the acid chloride).

- Step 2 : Amidation with ethylamine under inert conditions (e.g., nitrogen atmosphere) at 60–80°C for 6–12 hours .

- Optimization Strategies :

- Catalyst Screening : Use coupling agents like HATU or EDC/HOBt to improve efficiency.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction rates.

- Purification : Employ column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity products. Yield improvements (≥70%) are achievable by optimizing molar ratios (1:1.2 for acid:amine) and reflux times .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- Spectroscopy :

- 1H/13C NMR : Assign peaks for the ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~3.3–3.5 ppm for CH2) and carboxamide carbonyl (δ ~165–170 ppm). Compare with computed spectra for validation .

- IR Spectroscopy : Confirm amide C=O stretching (1640–1680 cm⁻¹) and N–H bending (1550–1600 cm⁻¹) .

- Crystallography : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Resolve bond lengths (e.g., C–N: ~1.33 Å) and angles to validate stereochemistry. SHELX programs are robust for small-molecule refinement, even with twinned data .

Basic: How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic sites (e.g., carbonyl carbon).

- Fukui Indices : Identify regions susceptible to nucleophilic attack (e.g., carboxamide carbonyl).

- Validation : Compare computed vs. experimental NMR shifts (RMSD < 0.5 ppm) and reaction outcomes (e.g., hydrolysis rates). Discrepancies may arise from solvent effects not modeled in simulations .

Advanced: How should researchers design structure-activity relationship (SAR) studies for this compound derivatives?

Answer:

- Variable Modification : Systematically alter substituents (e.g., ethyl group → bulkier alkyl chains) and assess bioactivity.

- Assays :

- Enzyme Inhibition : Measure IC50 against target enzymes (e.g., kinases) using fluorescence-based assays.

- Cellular Uptake : Use radiolabeled derivatives (e.g., 14C-ethyl) to quantify permeability .

- Data Analysis : Apply QSAR models (e.g., CoMFA) to correlate structural features with activity. Include statistical validation (R² > 0.8, q² > 0.5) .

Advanced: How can contradictions between computational predictions and experimental reactivity data be resolved?

Answer:

- Parameter Adjustment : Re-optimize computational models with solvent corrections (e.g., PCM for DMSO) and dispersion forces (DFT-D3).

- Experimental Replication : Conduct kinetic studies under controlled conditions (pH, temperature) to isolate variables.

- Cross-Validation : Use multiple software (Gaussian, ORCA) to verify energy barriers. Publish raw data and computational inputs for transparency .

Advanced: What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

Answer:

- Challenges :

- Twinned Crystals : Common due to flexible ethyl groups.

- Disorder : Ethyl group rotational isomers complicate electron density maps.

- Solutions :

Advanced: What methodologies are used to assess the solubility and in vitro bioactivity of this compound?

Answer:

- Solubility :

- Bioactivity :

- MTT Assay : Test cytotoxicity on cancer cell lines (e.g., HeLa) with IC50 determination.

- Target Engagement : Use SPR or ITC to measure binding affinity (KD) to proteins .

Advanced: How can multi-step synthesis of this compound analogs be optimized for scalability?

Answer:

- Route Design : Prioritize atom-economical steps (e.g., one-pot amidation/cyclization).

- Process Monitoring : Use inline FTIR to track intermediate formation (e.g., acid chloride).

- Green Chemistry : Replace toxic solvents (DMF → cyclopentyl methyl ether) and catalysts (Pd-free couplings).

- Yield Tracking : Compare isolated yields at each step; optimize bottlenecks (e.g., purification via centrifugal partition chromatography) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.